CA IX Inhibitory Potency of the Core Scaffold: Quantitative Benchmark and Gap Analysis
The indoline-5-sulfonamide core scaffold has been quantitatively characterized for CA IX inhibition in a stopped-flow CO₂ hydration assay. The most potent 1-acylindoline-5-sulfonamide (compound 4f, 3-chlorobenzoyl derivative) demonstrated a K_I of 132.8 nM against CA IX [1]. The target compound 1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide has not been evaluated in this assay; consequently, its CA IX inhibitory activity relative to 4f remains unknown. A class-level inference suggests that the N-(2-phenoxyethyl) substituent, which replaces the hydrogen on the sulfonamide nitrogen, may alter zinc-binding geometry and isoform selectivity, but no quantitative data exist to confirm or refute this hypothesis.
| Evidence Dimension | CA IX inhibition (K_I) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 4f (1-(3-chlorobenzoyl)indoline-5-sulfonamide): K_I = 132.8 nM [1] |
| Quantified Difference | Cannot be calculated: target compound data absent |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA IX catalytic domain |
Why This Matters
Without CA IX K_I data for the target compound, a scientific user cannot assess whether the N-(2-phenoxyethyl) modification preserves, enhances, or abolishes the anti-hypoxic activity that defines the therapeutic value of this scaffold.
- [1] Krymov, S.K., et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals 2022, 15, 1453 (Table 1; Section 2.2). View Source
